1-Ethyl-1H-benzo[d]imidazole-4,7-diol
Description
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-ethylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C9H10N2O2/c1-2-11-5-10-8-6(12)3-4-7(13)9(8)11/h3-5,12-13H,2H2,1H3 |
InChI Key |
SBOCZEAYNWOAJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C=CC(=C21)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches to Benzimidazole Derivatives
Overview of Benzimidazole Synthesis
Benzimidazole synthesis typically involves the condensation of ortho-phenylenediamine derivatives with suitable carbonyl-containing compounds such as carboxylic acids, aldehydes, or nitriles. The presence of nitrogen functionalities at ortho positions in the aromatic ring is essential for cyclization to the benzimidazole scaffold.
Key synthetic routes include:
- Condensation of ortho-phenylenediamine with aldehydes or carboxylic acids under acidic or catalytic conditions.
- One-pot synthesis using eco-friendly catalysts such as ammonium chloride or ceric ammonium nitrate.
- Microwave-assisted reflux methods for enhanced reaction rates and yields.
Specific Preparation Methods for 1-Ethyl-1H-benzo[d]imidazole-4,7-diol
While direct published synthetic procedures for this compound are limited, the preparation can be inferred and adapted from established benzimidazole synthesis protocols and related derivatives such as 1-methyl-1H-benzo[d]imidazole-4,7-diol.
Starting Materials and Key Reagents
- Ortho-phenylenediamine or its derivatives.
- Ethylating agents (e.g., ethyl iodide or ethyl bromide) for N-1 substitution.
- Suitable oxidizing or hydroxylating agents to introduce hydroxyl groups at 4 and 7 positions.
- Solvents such as ethanol, methanol, or acetonitrile.
- Catalysts including ammonium chloride, ceric ammonium nitrate, or acid catalysts.
Stepwise Synthetic Route
Step 1: Formation of Benzimidazole Core
Condensation of ortho-phenylenediamine with aldehydes under catalytic conditions forms the benzimidazole ring. For hydroxylation at positions 4 and 7, appropriately substituted starting materials or post-synthesis functionalization is required.
Step 2: N-Ethylation
The benzimidazole nitrogen at position 1 is alkylated using an ethylating agent under basic or neutral conditions to yield 1-ethyl-benzimidazole derivatives.
Step 3: Hydroxylation
Hydroxyl groups at positions 4 and 7 can be introduced via selective oxidation or by using hydroxyl-substituted precursors in the initial condensation step.
Representative Synthesis Examples and Data
One-Pot Synthesis Using Ammonium Chloride Catalyst
| Parameter | Details |
|---|---|
| Reactants | Benzene-1,2-diamine, aldehyde |
| Catalyst | Ammonium chloride |
| Solvent | Ethanol |
| Temperature | 80–90 °C |
| Reaction Time | 2–4 hours |
| Yield | Moderate to high (varies by substrate) |
| Notes | Eco-friendly, simple work-up |
This method allows the formation of monosubstituted benzimidazoles, which can be further functionalized.
Ceric Ammonium Nitrate Catalyzed Synthesis
| Parameter | Details |
|---|---|
| Reactants | Benzene-1,2-diamine, aldehyde |
| Catalyst | Ceric ammonium nitrate |
| Solvent | Polyethylene glycol |
| Temperature | 50 °C |
| Reaction Time | 2 hours |
| Yield | High |
| Notes | Mild conditions, environmentally benign |
This approach provides high yields of benzimidazole derivatives suitable for further modifications.
Microwave-Assisted Synthesis
| Parameter | Details |
|---|---|
| Reactants | Ortho-phenylenediamine, aldehyde |
| Catalyst | None or ammonium chloride |
| Solvent | Ethanol |
| Temperature | 80 °C |
| Reaction Time | Minutes to 1 hour |
| Yield | Good to excellent |
| Notes | Rapid synthesis, energy-efficient |
Microwave irradiation accelerates the reaction and improves yields.
Advanced Preparation Method from Patent Literature
A patented method for benzimidazole derivatives related to this compound involves multi-step synthesis with precise control over functional groups:
| Step | Description | Conditions and Reagents |
|---|---|---|
| S1 | Acetyl chloride added to a mixture of 5-(hydroxymethyl)oxapentane-2,4-diol and methanol | Room temperature, 1-3 hours; followed by addition of pyridine, d-4-dimethylaminopyridine, and 4-methylbenzoyl chloride; stirring overnight |
| S2 | Reaction with 1H-1,3-oxadiazole-4-carboxylic acid methyl ester, acetonitrile, BSA, TMSOTf, compound (1) | 60–100 °C, 10–60 minutes; stirring for 3–6 hours; vacuum concentration and extraction |
| S3 | Reaction of compound (2) with ammonia in methanol | Oil bath overnight; vacuum concentration; purification by flash preparative high-performance liquid chromatography |
This method yields highly pure benzimidazole derivatives with functional groups suitable for biological activity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-4,7-diol,1-ethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the benzimidazole core .
Scientific Research Applications
1H-Benzimidazole-4,7-diol,1-ethyl-(9CI) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-4,7-diol,1-ethyl-(9CI) involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Benzimidazole derivatives vary significantly based on substituents and functional groups, which dictate their applications. Key analogs include:
- Ethyl vs. Methyl Substituents : Ethyl groups enhance rigidity in COFs due to moderate steric bulk, whereas methyl groups offer lower hindrance, favoring synthetic accessibility .
- Hydroxyl (Diol) vs. Quinone (Dione): Diones exhibit redox activity critical for bioreductive drug mechanisms, while diols may serve as antioxidants or hydrogen-bond donors in supramolecular chemistry .
Q & A
Q. What are the recommended synthetic routes for 1-Ethyl-1H-benzo[d]imidazole-4,7-diol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with condensation of substituted benzene precursors with ethylamine derivatives. Key steps include:
- Suzuki-Miyaura coupling for aryl-aryl bond formation (e.g., using PdCl₂ and PPh₃ as catalysts, as in ).
- Saponification to convert ester groups to carboxylic acids ().
- Electrophilic substitution to introduce hydroxyl groups.
Critical Parameters:
- Solvent System: Dioxane/water mixtures () enhance coupling efficiency.
- Temperature: Optimal yields (~95%) are achieved at 105°C for coupling reactions ().
- Catalyst Loading: PdCl₂ (0.4 mmol per 5.0 mmol substrate) balances cost and efficiency.
Yield Optimization Table:
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 105°C, 24h | 67.3 | |
| Saponification | NaOH, 85°C, overnight | 95.3 |
Q. How is the molecular structure of this compound characterized experimentally?
Methodological Answer:
- X-ray Crystallography: Use SHELX software () for structure refinement. Mercury CSD 2.0 () aids in visualizing intermolecular interactions (e.g., hydrogen bonds between hydroxyl groups).
- Spectroscopy:
- ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., ethyl groups show upfield shifts at ~1.2–1.5 ppm).
- FT-IR: Confirm hydroxyl (3200–3500 cm⁻¹) and imidazole ring (1600–1500 cm⁻¹) functionalities.
Key Structural Features:
Q. What are the known biological activities of benzimidazole-diol derivatives, and how are these assays designed?
Methodological Answer:
- Anticancer Screening:
- Antimicrobial Testing:
Example Data:
| Derivative | IC₅₀ (μM) | Target Cells | Reference |
|---|---|---|---|
| 5-Arylamino derivative | 12.5 | Endothelial cells |
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of benzimidazole-diol derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities to EGFR () or DNA ().
- ADMET Analysis: Predict pharmacokinetics (e.g., LogP ~2.5 for optimal permeability) and toxicity (e.g., Ames test alerts for mutagenicity).
Case Study:
Contradictory IC₅₀ values across studies may arise from solubility differences (e.g., DMSO vs. aqueous buffers). Adjust assay conditions using co-solvents (≤1% v/v) to maintain compound stability ().
Q. What strategies optimize the compound’s use in reticular frameworks (e.g., MOFs/COFs)?
Methodological Answer:
- Linker Design: Attach chiral moieties (e.g., pyrrolidine) to the benzimidazole core () for asymmetric catalysis.
- Framework Stability: Use ZrCl₄ and formic acid modulators to assemble 5-connected Zr₆ clusters ().
Performance Metrics:
| Framework | Surface Area (m²/g) | Application | Reference |
|---|---|---|---|
| HIAM-4040 | 1,200 | Heterogeneous catalysis |
Q. How do substituents (e.g., ethyl vs. methyl) alter electronic properties and reactivity?
Methodological Answer:
- DFT Calculations: Compare HOMO-LUMO gaps (e.g., ethyl lowers LUMO by ~0.3 eV vs. methyl, enhancing electrophilicity).
- Experimental Validation: Cyclic voltammetry reveals oxidation peaks at +0.8 V (vs. Ag/AgCl) for ethyl derivatives ().
Substituent Effects Table:
| Substituent | LogP | Oxidation Potential (V) | Reference |
|---|---|---|---|
| Ethyl | 2.7 | +0.82 | |
| Methyl | 2.4 | +0.75 |
Q. How to address discrepancies in reported cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Metabolic Profiling: Use liver microsomes to identify phase I/II metabolites (e.g., hydroxylation at C4).
- Pharmacokinetic Modeling: Adjust dosing regimens based on t₁/₂ (e.g., 6h in mice vs. 12h in vitro).
Key Insight: Poor in vivo efficacy may stem from rapid glucuronidation of hydroxyl groups ().
Q. What advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?
Methodological Answer:
- In Situ FT-IR: Monitor hydroxyl group deprotonation during metal coordination (e.g., Zr⁴⁺ in MOFs).
- EPR Spectroscopy: Detect radical intermediates in ROS-mediated biological pathways ().
Example: EPR signals at g = 2.003 confirm semiquinone radical formation during redox cycling ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
